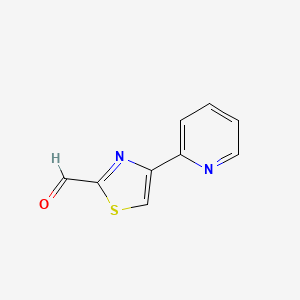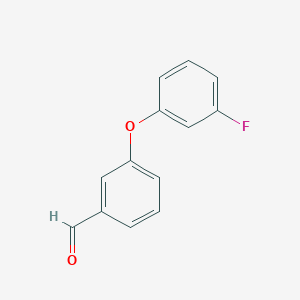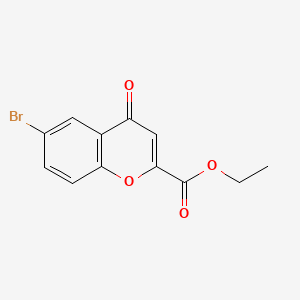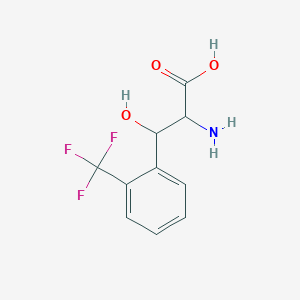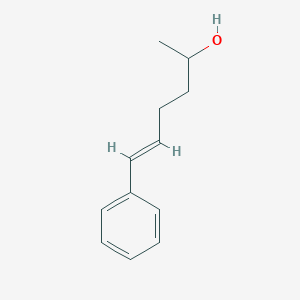
6-Phenylhex-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylhex-5-en-2-ol: is an organic compound characterized by a phenyl group attached to a hexenol chain. This compound is notable for its unique structure, which includes both an alcohol and an alkene functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Phenylhex-5-en-2-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck arylation of 5-hexen-2-one with aryl bromides in an ionic liquid medium . This method is highly regioselective and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck arylation reactions. The use of ionic liquids as solvents in these reactions helps to minimize environmental impact and improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenylhex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The alkene group can be reduced to form a saturated alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 6-Phenylhex-5-en-2-one or 6-Phenylhex-5-enal.
Reduction: 6-Phenylhexan-2-ol.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 6-Phenylhex-5-en-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through functional group transformations .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Compounds with similar structures have shown significant antioxidant activity, making them valuable in the study of oxidative stress and related diseases .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to determine the full extent of its medicinal benefits .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable component in the formulation of perfumes and other scented products .
Mecanismo De Acción
The mechanism of action of 6-Phenylhex-5-en-2-ol involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the alcohol and alkene groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
6-Phenylhex-5-ynoic acid: This compound has a similar structure but contains a triple bond instead of a double bond.
6-Phenylhex-5-en-2-one: This compound is an oxidized form of 6-Phenylhex-5-en-2-ol, with a ketone group replacing the alcohol group.
6-Phenylhexan-2-ol: This compound is a reduced form of this compound, with a saturated carbon chain.
Uniqueness: this compound is unique due to its combination of an alcohol and an alkene functional group. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry .
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
(E)-6-phenylhex-5-en-2-ol |
InChI |
InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-11,13H,5,7H2,1H3/b10-6+ |
Clave InChI |
LRZPIGKETDANGW-UXBLZVDNSA-N |
SMILES isomérico |
CC(CC/C=C/C1=CC=CC=C1)O |
SMILES canónico |
CC(CCC=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


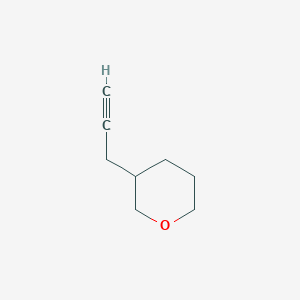
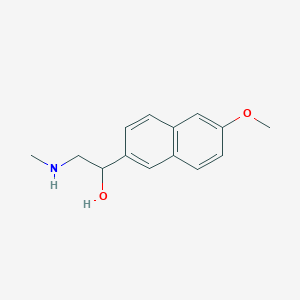
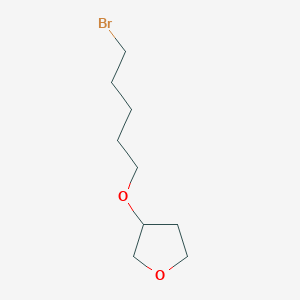
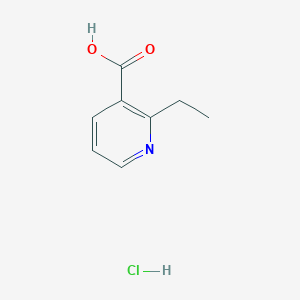

![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)


![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
